![molecular formula C19H19N3O2S B2396405 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 301308-76-9](/img/structure/B2396405.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
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Overview
Description
This compound is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent, with two of the compounds being rather active inhibitors of the pathogenic bacterial strains Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Scientific Research Applications
Antibacterial Agents
The compound has shown promise as a potent antibacterial agent. Researchers synthesized it by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control. The resulting compound, 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide , was further substituted at the N-position with various alkyl/aryl halides . Notably, this molecule exhibited significant inhibition of bacterial biofilm growth in Bacillus subtilis and Escherichia coli .
Enzyme Inhibitors
a. Lipoxygenase Inhibition: Lipoxygenase enzymes play a crucial role in inflammation and other physiological processes. The synthesized derivatives were screened for their inhibitory activity against lipoxygenase. While the inhibition was moderate, it highlights the compound’s potential as an anti-inflammatory agent .
b. Carbonic Anhydrase Inhibition: Carbonic anhydrase inhibitors are relevant in treating conditions like epilepsy and osteoporosis. These compounds coordinate with the Zn^2+ cation of carbonic anhydrase, reducing HCO3^- output and affecting enzyme activity. Although the compound’s inhibition is moderate, it contributes to our understanding of its pharmacological properties .
Anticancer Properties
Some sulfonamide derivatives, including this compound, exhibit anticancer effects. By disrupting the cell cycle in the G1 phase and acting as histone deacetylase (HDAC) inhibitors, they halt tumor cell growth. Further investigations into its mechanism of action could reveal novel therapeutic strategies .
Organic Synthesis
Sulfonamides, including this compound, find applications in organic synthesis reactions. Their sulfonamide fragment acts as a protected amine group, facilitating reactions where such a group is required .
Mechanism of Action
Target of Action
The compound, also known as 2H,3H-benzo[3,4-e]1,4-dioxin-6-yl(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno [3,2-e]pyrimidin-4-yl))amine, exhibits inhibitory potential against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
The compound interacts with its targets, cholinesterases and lipoxygenase enzymes, and inhibits their activity
Biochemical Pathways
By inhibiting cholinesterases, the compound affects the cholinergic signaling pathway . This pathway is involved in many physiological processes, including muscle contraction, pain perception, and memory formation. Inhibition of cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic signaling .
The compound’s inhibition of lipoxygenase affects the arachidonic acid metabolism pathway . Lipoxygenases are involved in the production of leukotrienes, which are inflammatory mediators. Thus, inhibition of lipoxygenase can lead to reduced inflammation .
Result of Action
The compound’s action results in enhanced cholinergic signaling and reduced inflammation due to its inhibitory effects on cholinesterases and lipoxygenase, respectively . This can have various effects at the molecular and cellular levels, depending on the specific context.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-20-18(17-13-4-2-3-5-16(13)25-19(17)21-11)22-12-6-7-14-15(10-12)24-9-8-23-14/h6-7,10H,2-5,8-9H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMEHDCULDCCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
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